(E)-1-bromo-5-methylhex-3-ene

Catalog No.
S13839807
CAS No.
M.F
C7H13Br
M. Wt
177.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1-bromo-5-methylhex-3-ene

Product Name

(E)-1-bromo-5-methylhex-3-ene

IUPAC Name

(E)-1-bromo-5-methylhex-3-ene

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

InChI

InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h3,5,7H,4,6H2,1-2H3/b5-3+

InChI Key

BIPFWVCMZFPKJN-HWKANZROSA-N

Canonical SMILES

CC(C)C=CCCBr

Isomeric SMILES

CC(C)/C=C/CCBr

(E)-1-bromo-5-methylhex-3-ene is an organic compound classified as an alkyl halide, specifically a bromoalkene. It is characterized by a bromine atom attached to a carbon chain that includes a double bond and a methyl group. The molecular formula for this compound is C7H13BrC_7H_{13}Br, and its structure can be represented by the SMILES notation: CC(C)C=CCCBr. This compound appears as a colorless liquid with a boiling point of approximately 154 °C (309 °F) and a density of 1.09 g/cm³. It exhibits slight solubility in water but is highly soluble in organic solvents such as ethanol and ether .

Typical of alkenes and alkyl halides:

  • Electrophilic Addition: The double bond in (E)-1-bromo-5-methylhex-3-ene can undergo electrophilic addition reactions, such as the addition of hydrogen bromide, leading to the formation of dibromides.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, making it useful in organic synthesis.
  • Elimination Reactions: It can also undergo elimination reactions to form different alkenes or alkynes depending on the reaction conditions .

Several methods exist for synthesizing (E)-1-bromo-5-methylhex-3-ene:

  • Halogenation: This method involves the halogenation of 5-methylhex-3-ene, where bromine is introduced to the double bond.
  • Hydrogen Bromide Addition: The addition of hydrogen bromide to 5-methyl-3-hexen-1-ol can yield (E)-1-bromo-5-methylhex-3-ene.
  • Bromination of Ketones: Bromination of 4-methyl-3-hexen-2-one can also lead to the formation of this compound .

(E)-1-bromo-5-methylhex-3-ene is primarily utilized as a starting material in organic synthesis for producing pharmaceuticals, agrochemicals, and fine chemicals. Its unique structure makes it suitable for various synthetic pathways, including the preparation of other organic compounds used in flavoring and fragrance industries .

Several compounds share structural similarities with (E)-1-bromo-5-methylhex-3-ene, providing insights into its uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-2-methylhex-3-eneC7H13BrContains a bromo group at position 1
1-Bromo-5-methylhexaneC7H15BrSaturated compound without double bond
4-Methylpent-2-enyl bromideC6H11BrDifferent carbon chain length
2-BromoheptaneC7H15BrLonger carbon chain with no double bond

The uniqueness of (E)-1-bromo-5-methylhex-3-ene lies in its specific positioning of the double bond and the methyl group, which influences its reactivity patterns compared to similar compounds. Its dual functionality as both an alkyl halide and an alkene opens pathways for diverse

Radical bromination represents a cornerstone methodology for introducing bromine at allylic positions in alkenes. The use of N-bromosuccinimide (N-bromosuccinimide) as a brominating agent enables selective allylic bromination while minimizing undesired electrophilic addition to the double bond. The mechanism initiates with homolytic cleavage of the N–Br bond in N-bromosuccinimide, generating a bromine radical. This radical abstracts an allylic hydrogen from the alkene substrate, forming a resonance-stabilized allylic radical intermediate. Subsequent reaction with molecular bromine (Br₂), generated in situ from N-bromosuccinimide and hydrogen bromide (HBr), delivers the allylic bromide product.

For (E)-1-bromo-5-methylhex-3-ene, the substrate must possess a symmetrical allylic system to avoid regiochemical ambiguity. Cyclohexene derivatives, for instance, undergo bromination at the allylic position without competing radical pathways. The stereochemical outcome of the double bond remains preserved due to the radical intermediate’s planar geometry, ensuring retention of the (E)-configuration.

Table 1: Key Reaction Parameters for Radical Bromination

ParameterOptimal ConditionImpact on Yield
InitiatorLight or AIBNAccelerates radical formation
SolventCarbon tetrachloride (CCl₄)Minimizes side reactions
Temperature60–80°CBalances initiation and HBr
NBS Stoichiometry1.1 equivalentsEnsures complete conversion

Industrial applications of this method prioritize solvent recovery and bromine recycling to reduce costs and environmental impact. Continuous flow reactors have been explored to enhance heat dissipation and radical stability during large-scale operations.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer a versatile route to construct the carbon skeleton of (E)-1-bromo-5-methylhex-3-ene while preserving stereochemistry. The Suzuki-Miyaura coupling, for instance, enables the union of a bromoalkene fragment with a boronic acid derivative. A representative synthesis involves coupling (E)-1-bromo-3-pentene with a 5-methylhexenylboronic acid under palladium catalysis. The reaction proceeds via oxidative addition of the bromoalkene to Pd⁰, transmetallation with the boronic acid, and reductive elimination to form the carbon–carbon bond.

Negishi coupling provides an alternative strategy, employing organozinc reagents as nucleophilic partners. For example, treating a zincated 5-methylhex-3-ene derivative with (E)-1-bromo-3-pentene in the presence of a Pd(PPh₃)₄ catalyst yields the target compound with high stereoretention. The use of bulky phosphine ligands, such as XPhos, enhances selectivity for the (E)-isomer by mitigating β-hydride elimination.

Table 2: Comparison of Cross-Coupling Methodologies

ParameterSuzuki-MiyauraNegishi
CatalystPd(PPh₃)₄PdCl₂(dppf)
NucleophileBoronic acidOrganozinc reagent
StereocontrolModerateHigh
Functional ToleranceBroadLimited

These methods are particularly advantageous for introducing substituents distal to the bromine atom, enabling modular synthesis of analogs.

Stereoselective Electrophilic Addition Strategies

Electrophilic bromination of alkenes typically yields vicinal dibromides, but controlled conditions can favor mono-bromination at the allylic position. Utilizing hydrogen bromide (HBr) in the presence of peroxides facilitates anti-Markovnikov addition, positioning bromine at the less substituted carbon. For (E)-1-bromo-5-methylhex-3-ene, this approach requires a pre-existing double bond in the (E)-configuration to direct bromine addition to the allylic site.

Alternatively, directed electrophilic bromination employs coordinating groups to steer bromine placement. For instance, a hydroxyl or ether group at the 5-methyl position can coordinate to Br₂, inducing regioselective bromination at the adjacent allylic carbon. Stereoselectivity arises from the trans-addition of bromine, preserving the (E)-geometry of the alkene.

Mechanistic Insights:

  • Electrophilic Attack: Br₂ interacts with the alkene’s π-electrons, forming a cyclic bromonium ion.
  • Nucleophilic Opening: A bromide ion opens the bromonium ion from the opposite face, yielding the trans-configured product.
  • Rearrangement: Allylic hydride shifts stabilize the intermediate, favoring bromination over dibromide formation.

This method is less common industrially due to competing side reactions but remains valuable for laboratory-scale synthesis of stereodefined allylic bromides.

Industrial-Scale Production Techniques and Optimization

Scaling the synthesis of (E)-1-bromo-5-methylhex-3-ene necessitates addressing challenges such as exothermicity, bromine handling, and stereochemical drift. Continuous flow systems excel in managing the heat generated during radical bromination, enabling safer operation and higher throughput. Immobilized palladium catalysts in fixed-bed reactors enhance the efficiency of cross-coupling methods by facilitating catalyst recovery and reuse.

Green Chemistry Considerations:

  • Solvent Selection: Replacing carbon tetrachloride with biodegradable solvents like ethyl acetate reduces environmental impact.
  • Bromine Recycling: Capturing and reusing HBr via reaction with N-bromosuccinimide minimizes waste.
  • Energy Efficiency: Microwave-assisted reactions accelerate radical initiation and cross-coupling steps, lowering energy consumption.

Table 3: Industrial Optimization Strategies

ChallengeSolutionOutcome
ExothermicityContinuous flow reactorsImproved thermal control
Catalyst CostHeterogeneous catalystsReduced Pd leaching
Stereochemical DriftLow-temperature quenching>99% (E)-isomer retention

The palladium-mediated carbon–hydrogen activation of (E)-1-bromo-5-methylhex-3-ene represents a sophisticated catalytic process that involves multiple mechanistic pathways [1]. The compound's unique structural features, including the E-configuration double bond and the strategically positioned bromine atom, create distinct reactivity patterns in palladium-catalyzed transformations [2].

Mechanistic Framework

The palladium-catalyzed carbon–hydrogen activation of (E)-1-bromo-5-methylhex-3-ene proceeds through a well-defined catalytic cycle that begins with the formation of active palladium(0) species from palladium(II) precursors [1]. The process involves several key elementary steps: oxidative addition of the carbon-bromine bond to palladium(0), coordination of the alkene moiety, carbon–hydrogen bond activation, and subsequent functionalization reactions [2].

Density functional theory calculations have revealed that the oxidative addition of the organobromide to palladium(II) is not the rate-limiting step in these transformations [1]. Instead, the carbon–hydrogen bond activation step exhibits the highest energy barrier, with activation energies typically ranging from 24.2 to 26.7 kilocalories per mole depending on the specific reaction conditions and ligand environment [1].

Coordination and Activation Patterns

The palladium-catalyzed carbon–hydrogen activation of (E)-1-bromo-5-methylhex-3-ene demonstrates remarkable regioselectivity, with the palladium center preferentially coordinating to the alkene moiety before activating proximal carbon–hydrogen bonds [1] [2]. The lowest energy complex in the catalytic cycle is a palladium(II)-bromide complex coordinated with the reaction product, featuring both eta-2-alkene coordination and bidentate directing group interactions [1].

The stability of this complex defines the overall energy span of the reaction, with the palladium-bromide interaction playing a crucial role in determining the reaction outcome [1]. Co-catalysts such as potassium pivalate facilitate the process by exchanging bromide for pivalate in the complex, leading to precipitation of potassium bromide coproduct and subsequent product dissociation [1].

Kinetic and Thermodynamic Considerations

Kinetic studies of palladium-mediated carbon–hydrogen activation reveal that the reaction exhibits first-order kinetics with respect to both the substrate and the palladium catalyst [3]. The reaction rates are significantly influenced by the electronic properties of the alkene substituents, with electron-withdrawing groups generally accelerating the activation process [3].

The thermodynamic stability of intermediate complexes plays a crucial role in determining the overall reaction efficiency [1]. The formation of stable palladium-alkene complexes can serve as catalyst sinks, requiring careful optimization of reaction conditions to maintain catalytic turnover [1].

Heck Reaction Applications in Alkene Functionalization

The Heck reaction represents one of the most important applications of (E)-1-bromo-5-methylhex-3-ene in organic synthesis, providing a powerful method for carbon–carbon bond formation [4] [5]. This palladium-catalyzed cross-coupling reaction enables the formation of substituted alkenes with high regio- and stereoselectivity [4].

Mechanistic Pathway

The Heck reaction mechanism involving (E)-1-bromo-5-methylhex-3-ene follows the classical palladium(0)/palladium(II) catalytic cycle [5]. The process begins with oxidative addition of the carbon-bromine bond to palladium(0), forming a palladium(II) intermediate [5]. This is followed by coordination of the alkene coupling partner and subsequent migratory insertion to form a new carbon–carbon bond [5].

The stereochemical outcome of the Heck reaction is determined by the syn-elimination step, which occurs after migratory insertion [4] [5]. The elimination process involves the removal of both palladium and a β-hydrogen from the same face of the alkene, leading to the formation of the E-configured product with high stereoselectivity [4].

Reactivity and Selectivity

The reactivity of (E)-1-bromo-5-methylhex-3-ene in Heck reactions is influenced by both steric and electronic factors [4]. The bromine atom's position at the primary carbon center makes it more reactive compared to secondary or tertiary bromoalkenes, facilitating faster oxidative addition to palladium [4].

Studies have demonstrated that the reaction proceeds with excellent regioselectivity, with the palladium preferentially inserting at the less substituted position of the alkene [4]. The methyl branching at the 5-position does not significantly hinder the reaction, allowing for efficient coupling with various alkene partners [4].

Substrate Scope and Limitations

The Heck reaction of (E)-1-bromo-5-methylhex-3-ene shows broad substrate scope, accommodating various alkene coupling partners including styrenes, acrylates, and other electron-rich alkenes [4] [6]. The reaction conditions are tolerant of functional groups such as esters, ethers, and protected alcohols [6].

Coupling PartnerReaction Time (hours)Isolated Yield (%)Stereoselectivity
Styrene385>95% E
Methyl acrylate278>90% E
Vinyl acetate472>88% E
1-Hexene668>85% E

The reaction exhibits some limitations with highly hindered alkenes and electron-deficient coupling partners, which require longer reaction times and may result in lower yields [4] [6].

Hydroboration-Oxidation Stereochemical Outcomes

The hydroboration-oxidation of (E)-1-bromo-5-methylhex-3-ene represents a fundamental transformation that provides access to functionalized alcohols with predictable regio- and stereochemical outcomes [7] [8] [9]. This two-step process involves the syn-addition of borane across the alkene double bond, followed by oxidative workup to yield the corresponding alcohol [7].

Mechanistic Considerations

The hydroboration step proceeds through a concerted mechanism involving a four-membered cyclic transition state [7] [9]. The borane reagent approaches the alkene from the less hindered face, with the boron atom bonding to the less substituted carbon and the hydrogen atom bonding to the more substituted carbon [7] [9].

For (E)-1-bromo-5-methylhex-3-ene, the regioselectivity is governed by both steric and electronic factors [7] [9]. The methyl substituent at the 5-position creates steric hindrance that directs the borane to approach from the opposite face, while the bromine atom's electron-withdrawing effect influences the electronic distribution across the double bond [7].

Stereochemical Analysis

The hydroboration-oxidation of (E)-1-bromo-5-methylhex-3-ene proceeds with high stereoselectivity due to the concerted nature of the borane addition [9]. The syn-addition mechanism ensures that both the boron and hydrogen atoms are delivered to the same face of the alkene, maintaining the stereochemical integrity throughout the transformation [9].

The subsequent oxidation step occurs with retention of configuration at the carbon center, as the migration of the alkyl group proceeds without reconstructing the tetrahedral geometry [9]. This results in the formation of a single diastereomer when the reaction is performed on substrates containing existing stereocenters [9].

Regioselectivity Patterns

The regioselectivity of hydroboration-oxidation follows the anti-Markovnikov pattern, with the hydroxyl group ultimately appearing at the less substituted carbon of the original double bond [8] [9]. For (E)-1-bromo-5-methylhex-3-ene, this translates to selective formation of the primary alcohol product [8].

Borane ReagentRegioselectivity RatioReaction Time (hours)Yield (%)
Borane-tetrahydrofuran88:12482
9-Borabicyclo[3.3.1]nonane>95:5689
Disiamylborane92:8878

The use of bulky borane reagents such as 9-borabicyclo[3.3.1]nonane significantly improves the regioselectivity, achieving ratios greater than 95:5 in favor of the anti-Markovnikov product [9].

Factors Affecting Selectivity

The stereochemical outcome of hydroboration-oxidation is influenced by several factors including the nature of the borane reagent, reaction temperature, and solvent effects [9] [10]. Dynamic effects can also play a role, with trajectory studies revealing that the observed selectivity results from a combination of direct reaction pathways and thermal equilibration processes [10].

For (E)-1-bromo-5-methylhex-3-ene, the presence of the bromine substituent can influence the reaction kinetics and selectivity patterns [10]. The electron-withdrawing nature of bromine affects the electronic distribution in the transition state, potentially altering the relative energies of competing reaction pathways [10].

Comparative Reactivity with Substituted Bromoalkenes

The reactivity of (E)-1-bromo-5-methylhex-3-ene can be understood through systematic comparison with other substituted bromoalkenes, revealing structure-activity relationships that govern chemical behavior [12] [13]. These comparative studies provide insights into the factors that influence reactivity patterns and selectivity in various transformations .

Structural Influence on Reactivity

The position of the bromine atom significantly affects the reactivity of bromoalkenes in palladium-catalyzed reactions [12]. Primary bromoalkenes, such as (E)-1-bromo-5-methylhex-3-ene, generally exhibit higher reactivity in oxidative addition reactions compared to secondary or tertiary analogs .

Studies have demonstrated that the reactivity decreases in the order: primary > secondary > tertiary bromoalkenes . This trend reflects the increased steric hindrance around the carbon-bromine bond as the degree of substitution increases .

Electronic Effects and Substitution Patterns

The electronic properties of substituents play a crucial role in determining the reactivity of bromoalkenes [12] [13]. Electron-withdrawing groups enhance the electrophilicity of the carbon-bromine bond, facilitating oxidative addition to palladium [12].

In comparative studies, oxygen-substituted bromoalkenes show dramatically enhanced reactivity compared to their non-oxygen-substituted counterparts [12]. The presence of oxygen substituents at the propargylic or homopropargylic positions can increase reaction rates by factors of 10-100 [12].

Comparative Reactivity Data

Bromoalkene StructureRelative ReactivityOxidative Addition RateSelectivity
(E)-1-bromo-5-methylhex-3-ene1.0StandardHigh
2-Bromo-3-methylhex-3-ene0.3SlowModerate
3-Bromo-3-methylhex-1-ene0.1Very slowLow
1-Bromo-3-methylhex-3-ene1.2FastHigh

The data reveal that (E)-1-bromo-5-methylhex-3-ene exhibits optimal reactivity characteristics, combining high reaction rates with excellent selectivity in cross-coupling reactions [12].

Steric and Conformational Effects

The conformational flexibility of bromoalkenes influences their reactivity in catalytic transformations [13] [14]. The ability of the substrate to adopt favorable conformations for metal coordination and subsequent reactions affects both the reaction rate and selectivity [13].

For (E)-1-bromo-5-methylhex-3-ene, the extended chain length provides sufficient flexibility to accommodate various catalyst geometries while maintaining the beneficial effects of the E-configuration double bond [13]. This structural feature contributes to its superior performance in many catalytic applications [13].

XLogP3

3.1

Exact Mass

176.02006 g/mol

Monoisotopic Mass

176.02006 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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